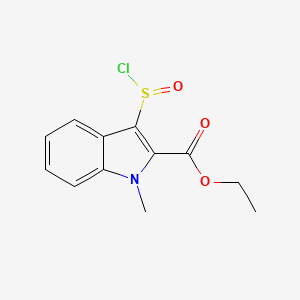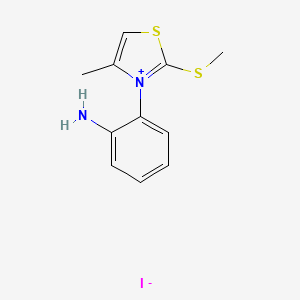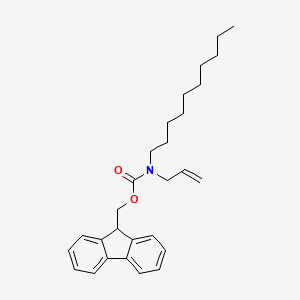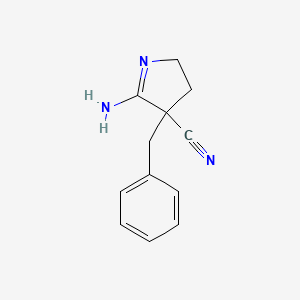
Ethyl 3-(chlorosulfinyl)-1-methyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(Clorosulfinil)-1-metil-1H-indol-2-carboxilato de etilo es un complejo compuesto orgánico que pertenece a la clase de derivados del indol. Los derivados del indol son conocidos por sus diversas actividades biológicas y son ampliamente utilizados en productos farmacéuticos, agroquímicos y ciencia de materiales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 3-(Clorosulfinil)-1-metil-1H-indol-2-carboxilato de etilo generalmente implica varios pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del Núcleo Indol: El núcleo indol se puede sintetizar a través de la síntesis de indol de Fischer, donde la fenilhidrazina reacciona con un aldehído o una cetona en condiciones ácidas.
Introducción del Grupo Carboxilato: El grupo carboxilato se puede introducir a través de reacciones de esterificación, donde el derivado del indol reacciona con cloroformiato de etilo en presencia de una base.
Clorosulfinilación: El último paso implica la introducción del grupo clorosulfinil. Esto se puede lograr haciendo reaccionar el derivado del indol con ácido clorosulfónico en condiciones controladas.
Métodos de Producción Industrial
La producción industrial del 3-(Clorosulfinil)-1-metil-1H-indol-2-carboxilato de etilo puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y medidas estrictas de control de calidad para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 3-(Clorosulfinil)-1-metil-1H-indol-2-carboxilato de etilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados sulfonilo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden convertir el grupo clorosulfinil a un grupo sulfinil o tiol utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleófila pueden reemplazar el grupo clorosulfinil con otros nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Aminas, tioles y otros nucleófilos.
Principales Productos Formados
Oxidación: Derivados sulfonilo.
Reducción: Derivados sulfinil o tiol.
Sustitución: Varios derivados de indol sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 3-(Clorosulfinil)-1-metil-1H-indol-2-carboxilato de etilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción del 3-(Clorosulfinil)-1-metil-1H-indol-2-carboxilato de etilo implica su interacción con objetivos moleculares específicos. El grupo clorosulfinil puede formar enlaces covalentes con sitios nucleofílicos en proteínas o enzimas, inhibiendo potencialmente su función. Esta interacción puede interrumpir varias vías biológicas, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos Similares
- Ethyl 3-(chlorosulfonyl)-1-methyl-1H-indole-2-carboxylate
- Ethyl 3-(bromosulfinyl)-1-methyl-1H-indole-2-carboxylate
- Ethyl 3-(fluorosulfinyl)-1-methyl-1H-indole-2-carboxylate
Singularidad
El 3-(Clorosulfinil)-1-metil-1H-indol-2-carboxilato de etilo es único debido a la presencia del grupo clorosulfinil, que imparte reactividad y actividad biológica distintas en comparación con sus análogos. La disposición específica de los grupos funcionales en este compuesto permite interacciones únicas con los objetivos biológicos, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Número CAS |
872593-09-4 |
|---|---|
Fórmula molecular |
C12H12ClNO3S |
Peso molecular |
285.75 g/mol |
Nombre IUPAC |
ethyl 3-chlorosulfinyl-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C12H12ClNO3S/c1-3-17-12(15)10-11(18(13)16)8-6-4-5-7-9(8)14(10)2/h4-7H,3H2,1-2H3 |
Clave InChI |
VKIGUSKZGDYTNS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=CC=CC=C2N1C)S(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








propanedinitrile](/img/structure/B12592023.png)

![3-(Decyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12592043.png)

![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)
![1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one](/img/structure/B12592062.png)
![2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-](/img/structure/B12592063.png)

